N-(2-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
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Overview
Description
N-(2-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-fluorophenyl group, a morpholinylsulfonyl group, and an oxopyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include chlorinating agents, fluorinating agents, and sulfonylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acetamide derivatives, while substitution reactions may produce compounds with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide include other acetamides with different substituents on the phenyl, morpholinyl, or pyridinyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O5S/c18-14-9-12(19)1-3-15(14)20-16(23)11-21-10-13(2-4-17(21)24)28(25,26)22-5-7-27-8-6-22/h1-4,9-10H,5-8,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVUKCOKDWGFKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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